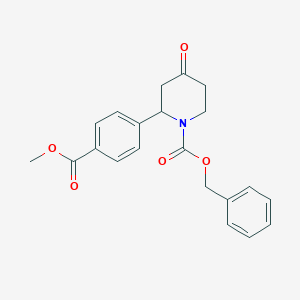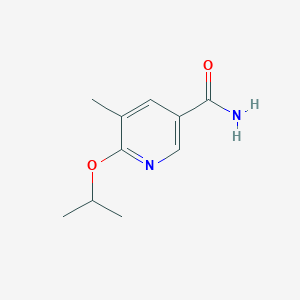
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their antitubercular activity . Another report discusses the preparation of α-bromo nitroalkanes through an organocatalyzed aza-Henry reaction .Aplicaciones Científicas De Investigación
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate has been widely used in scientific research, particularly in the fields of drug discovery and development. It has been used as a starting material in the synthesis of a variety of drugs, including anti-inflammatory agents and anticonvulsants. It has also been used in the synthesis of a variety of other organic compounds, including pharmaceuticals, dyes, and other specialty chemicals. In addition, this compound has been used in the study of various biological processes, including the regulation of gene expression and protein synthesis.
Mecanismo De Acción
The exact mechanism of action of Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Inhibition of COX enzymes has been associated with a number of therapeutic effects, including anti-inflammatory and anticonvulsant activities. In addition, this compound has been found to inhibit the activity of several other enzymes, including those involved in the metabolism of drugs and other organic compounds.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent inhibitor of cyclooxygenase enzymes, which are involved in the biosynthesis of prostaglandins. In addition, this compound has been found to possess anticonvulsant, anti-inflammatory, and antimicrobial activities. It has also been shown to inhibit the activity of several other enzymes, including those involved in the metabolism of drugs and other organic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate in laboratory experiments has several advantages. This compound is relatively inexpensive and easy to obtain, making it an ideal starting material for the synthesis of a variety of organic compounds. In addition, this compound has been found to possess a wide range of biological and pharmacological activities, making it a useful tool for the study of various biological processes. However, this compound is not without its limitations. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, this compound is a highly reactive compound, and it can react with other compounds in the reaction mixture, resulting in the formation of unwanted byproducts.
Direcciones Futuras
The potential future directions for research involving Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate are numerous. Further research is needed to better understand the mechanism of action of this compound and its effects on various biological processes. In addition, further research is needed to explore the potential applications of this compound in the synthesis of a variety of drugs and other organic compounds. Finally, further research is needed to identify and characterize the various metabolites of this compound and to investigate the potential toxicity of this compound and its metabolites.
Métodos De Síntesis
Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate can be synthesized in a number of ways, including the reaction of 4-methoxycarbonylphenylacetic acid with piperidine, followed by esterification with benzyl bromide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and the resulting product is then purified by column chromatography. Other methods for the synthesis of this compound involve the reaction of 4-methoxycarbonylphenylacetic acid with piperidine in the presence of an acid catalyst, such as hydrochloric acid, followed by esterification with benzyl bromide.
Propiedades
IUPAC Name |
benzyl 2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQKFGKVAVFESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)




